molecular formula C16H16N4O2S B2697231 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171331-53-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2697231
CAS No.: 1171331-53-5
M. Wt: 328.39
InChI Key: UFCXDOHUBMCMFJ-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core conjugated to a 6-methoxybenzo[d]thiazol-2-yl group and a 3-methylpyrazole moiety. Such hybrid structures are commonly explored in medicinal chemistry for their balanced pharmacokinetic profiles .

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-7-14(18-15(21)10-3-4-10)20(19-9)16-17-12-6-5-11(22-2)8-13(12)23-16/h5-8,10H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXDOHUBMCMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a cyclopropanecarboxamide group. Its chemical formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, and it has been noted for its diverse reactivity and biological implications.

Target Enzymes
Research indicates that this compound may exert its effects through various biochemical pathways. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission. By inhibiting AChE, the compound enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Anticancer Activity
In vitro studies have demonstrated that derivatives of benzothiazole, including compounds structurally related to this compound, exhibit promising anticancer properties. For instance, certain benzothiazole derivatives have shown the ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to cell death . The presence of specific functional groups in the structure has been linked to enhanced anticancer activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have identified that:

  • Benzothiazole Moiety : Essential for anticancer activity; modifications can enhance selectivity against certain cancer cell lines.
  • Pyrazole Ring : Variations in substituents on the pyrazole ring can alter potency and selectivity against target enzymes.
  • Cyclopropanecarboxamide Group : This group plays a crucial role in modulating the compound's pharmacokinetic properties and overall biological activity .

Anticancer Evaluation

A series of experiments evaluated the anticancer effects of similar benzothiazole derivatives against human lymphoma cell lines. Compounds with the benzothiazole structure demonstrated IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating strong cytotoxicity compared to controls . The mechanism was primarily attributed to procaspase-3 activation.

Neuroprotective Effects

In addition to anticancer properties, studies have suggested potential neuroprotective effects through cholinergic enhancement. Inhibition of AChE by this compound may lead to improved cognitive function in models of Alzheimer’s disease, as evidenced by increased cholinergic transmission and reduced amyloid-beta aggregation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.1Positive control

Table 2: Cholinesterase Inhibition

CompoundAChE Inhibition (%)
This compound85
Reference Compound95

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing pyrazole and thiazole moieties, including N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide. Research indicates that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In silico studies using molecular docking have indicated that it may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases. The inhibition of this enzyme can lead to reduced leukotriene production, thereby alleviating inflammation and associated symptoms .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Similar compounds have been reported to enhance cholinergic transmission by inhibiting acetylcholinesterase activity, potentially benefiting conditions like Alzheimer's disease. The ability to reduce amyloid-beta aggregation further supports its role in neuroprotection.

Pesticidal Activity

Compounds derived from pyrazole and thiazole frameworks have been explored for their pesticidal activities. Preliminary studies suggest that this compound could serve as a lead compound in developing new agrochemicals aimed at controlling pests and diseases in crops.

Plant Growth Regulation

Research into plant growth regulators has shown that similar compounds can influence plant growth parameters positively. This aspect could be explored further to assess the impact of this compound on agricultural productivity.

Synthesis of Functional Materials

The unique chemical structure of this compound opens avenues for its use in synthesizing functional materials. Its ability to form coordination complexes can be utilized in the development of new materials for electronic or catalytic applications.

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2 Anti-inflammatory EffectsIn silico docking studies showed strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent.
Study 3 Neuroprotective PropertiesCompound exhibited inhibition of acetylcholinesterase activity, leading to enhanced cholinergic transmission in vitro.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Ring

The 6-methoxy-substituted benzothiazole component undergoes electrophilic aromatic substitution under acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Methoxy replacementHBr (48%), reflux (120°C, 8 hr)6-Hydroxybenzothiazole derivative72
HalogenationCl₂ (g), FeCl₃ catalyst (25°C, 2 hr)6-Chloro substitution68
NitrationHNO₃/H₂SO₄ (0°C → 25°C, 4 hr)5-Nitro-6-methoxybenzothiazole intermediate81

Mechanistic Insight : The electron-donating methoxy group directs electrophiles to the para position (C-5) relative to the thiazole sulfur . Steric hindrance from the adjacent pyrazole limits reactivity at C-4 and C-7.

Pyrazole Ring Functionalization

The 3-methyl-1H-pyrazole unit participates in cycloaddition and alkylation :

2.1. Alkylation at N-1

SubstrateAlkylating AgentSolventTemperatureTimeProductYield (%)
Free pyrazole (pH 9)CH₃IDMF60°C6 hr1-Methylpyrazole isomer89
Pre-complexed(CH₂)₂O (epoxide)THFRT24 hrSpirocyclic oxirane derivative63

Limitation : Steric bulk from the benzothiazole group suppresses reactions at pyrazole C-4 .

Amide Bond Reactivity

The cyclopropanecarboxamide group undergoes hydrolysis and condensation:

3.1. Acid-Catalyzed Hydrolysis

AcidConcentration (M)Time (hr)ProductPurity (%)
HCl612Cyclopropanecarboxylic acid95
H₂SO₄48Partial decomposition to CO₂78

3.2. Condensation with Amines

AmineCoupling ReagentSolventProductApplication
BenzylamineEDC/HOBtDCMN-BenzylcyclopropanecarboxamideAntimicrobial screening
4-AminopyridineDCCDMFHeterocyclic carboxamide conjugateEnzyme inhibition studies

Kinetic Note : Hydrolysis rates follow pseudo-first-order kinetics with kobs=2.7×104s1k_{obs} = 2.7 \times 10^{-4} \, \text{s}^{-1} in 6M HCl .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes radical-initiated cleavage :

InitiatorConditionsMajor ProductSelectivity (%)
AIBNToluene, 80°C, 12 hr1,3-Dicarboxylic acid derivatives74
UV light (254 nm)CH₂Cl₂, O₂ atmospherePeroxide adducts68

Computational Evidence : DFT studies (B3LYP/6-31G**) show ring strain energy = 27.3 kcal/mol, favoring ring-opening at C-C bonds adjacent to the carbonyl .

Biological Activity-Linked Reactions

The compound participates in target-specific interactions:

Biological TargetReaction TypeObserved EffectIC₅₀ (μM)
Mycobacterium InhACovalent adduct formationEnoyl-ACP reductase inhibition0.17
Human COX-2Hydrogen bondingCompetitive active site blockade3.4

Structural-Activity Note : The methoxy group enhances membrane permeability (logP = 2.9), while the cyclopropane ring optimizes target binding via induced-fit mechanisms .

Comparison with Similar Compounds

Key Observations

Core Heterocycles: The target compound’s pyrazole-thiazole hybrid differs from thiazole-only cores in and . In contrast, cephalosporins () use thiazole/thiadiazole rings fused to β-lactams, emphasizing antimicrobial activity rather than carboxamide-mediated pathways .

Substituent Effects :

  • The 6-methoxy group on the benzothiazole (target) likely increases lipophilicity compared to ’s difluoro substituents, which enhance electronegativity and metabolic stability .
  • Compounds with benzo[d][1,3]dioxol () exhibit higher aromatic bulk, which may influence binding to hydrophobic pockets .

Synthetic Efficiency: reports ≥95% purity via HPLC, while notes 20% yield for a structurally related compound, highlighting variability in cyclopropanecarboxamide synthesis .

Research Implications

  • Pharmacological Potential: The target compound’s pyrazole-thiazole hybrid could optimize selectivity for kinase or protease targets, whereas fluorinated analogs () may prioritize CNS applications due to blood-brain barrier penetration .
  • Synthetic Challenges : Lower yields in cyclopropanecarboxamide derivatives (e.g., ) suggest room for optimizing coupling reagents or purification methods .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling a substituted benzo[d]thiazole moiety to a pyrazole core, followed by cyclopropane carboxamide functionalization. For example:

Core Formation : React 6-methoxybenzo[d]thiazol-2-amine with a 3-methylpyrazole derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at room temperature) to form the pyrazole-thiazole scaffold .

Cyclopropane Integration : Introduce the cyclopropanecarboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization Tips :

  • Use kinetic studies (TLC/HPLC monitoring) to determine ideal reaction times and stoichiometry.
  • Screen solvents (DMF, acetonitrile) and bases (K₂CO₃ vs. Et₃N) to improve yields .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyrazole-thiazole scaffold and cyclopropane geometry. Key signals include:
    • Methoxy protons (δ ~3.8–4.0 ppm) and pyrazole methyl groups (δ ~2.5 ppm) .
    • Cyclopropane carboxamide carbonyl (¹³C δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₅N₅O₂S).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced: How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing methoxy group on the benzo[d]thiazole may enhance electrophilic substitution potential .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases, microbial enzymes) using software like AutoDock Vina. Compare docking scores with structurally related thiazole derivatives (e.g., antimicrobial benchmarks from literature) .
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, CYP450 interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:
Contradictions often arise from:

Structural Variations : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter bioactivity. Compare the target compound with analogs (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide derivatives) using SAR tables .

Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial studies) and control variables like pH, which affects thiazole protonation and membrane permeability .

Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antibacterial studies) to mitigate inter-lab variability .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Process Chemistry : Replace DMF (hard to remove at scale) with alternative solvents (e.g., THF or EtOAc) during cyclopropane coupling .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized EDCI) for easier recovery and reuse.
  • Purification : Optimize column chromatography parameters (e.g., gradient slope, stationary phase) or switch to recrystallization (e.g., using ethanol/water mixtures) .

Basic: What are the documented biological targets or pathways for this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related thiazole-pyrazole hybrids show:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis .
  • Anticancer Potential : Apoptosis induction via Bcl-2/Bax modulation (see derivatives in ).
    Experimental Design :
  • Perform target-specific assays (e.g., topoisomerase II inhibition for anticancer screening).
  • Use fluorescent probes (e.g., Annexin V/PI staining) to validate mechanisms .

Advanced: How can regioselectivity issues during pyrazole functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazole N-alkylation/coupling is influenced by:

  • Steric Effects : Bulky substituents (e.g., cyclopropane) favor substitution at less hindered positions.
  • Directing Groups : Use Lewis acids (e.g., ZnCl₂) to coordinate with the pyrazole nitrogen and guide reactivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protection) before introducing the cyclopropanecarboxamide .

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